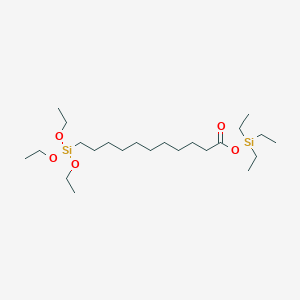
Triethylsilyl 11-(triethoxysilyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsilyl 11-(triethoxysilyl)undecanoate is a chemical compound with the molecular formula C17H36O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to enhance adhesion and durability in coatings, inks, and adhesives .
Méthodes De Préparation
The synthesis of Triethylsilyl 11-(triethoxysilyl)undecanoate involves several steps. One common method includes the hydrosilylation of ethyl 10-undecenoate, followed by the modification of the resulting product through a condensation reaction . The reaction conditions typically involve the use of a catalyst, such as platinum or rhodium, and are carried out under an inert atmosphere to prevent unwanted side reactions. The final product is obtained after purification through techniques like rotary evaporation .
Analyse Des Réactions Chimiques
Triethylsilyl 11-(triethoxysilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Triethylsilyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Mécanisme D'action
The mechanism by which Triethylsilyl 11-(triethoxysilyl)undecanoate exerts its effects involves the interaction of its triethoxysilyl groups with various substrates. These interactions lead to the formation of strong covalent bonds, enhancing the adhesion and stability of the resulting materials. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bonds formed during the reaction .
Comparaison Avec Des Composés Similaires
Triethylsilyl 11-(triethoxysilyl)undecanoate can be compared with other similar compounds, such as:
11-(Triethoxysilyl)undecanal: This compound has similar properties but differs in its specific functional groups and applications.
Ethyl 11-(triethoxysilyl)undecanoate: Another related compound with distinct uses in various industrial applications.
The uniqueness of this compound lies in its ability to provide superior adhesion and durability, making it a valuable component in high-performance materials .
Propriétés
Numéro CAS |
194343-84-5 |
|---|---|
Formule moléculaire |
C23H50O5Si2 |
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
triethylsilyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C23H50O5Si2/c1-7-25-30(26-8-2,27-9-3)22-20-18-16-14-13-15-17-19-21-23(24)28-29(10-4,11-5)12-6/h7-22H2,1-6H3 |
Clé InChI |
KAZYHJMHTVGBEK-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCCCC(=O)O[Si](CC)(CC)CC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


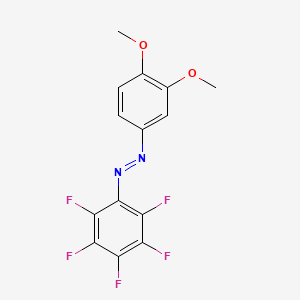
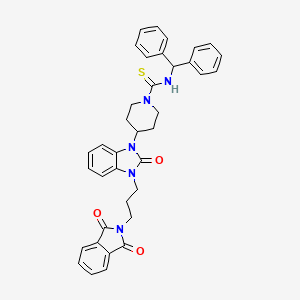
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
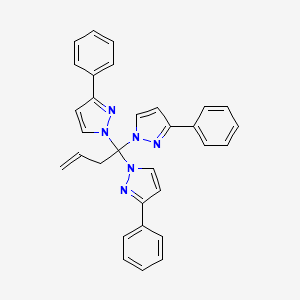
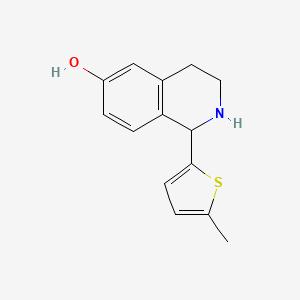
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
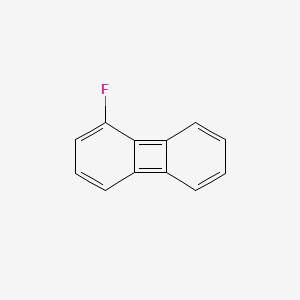


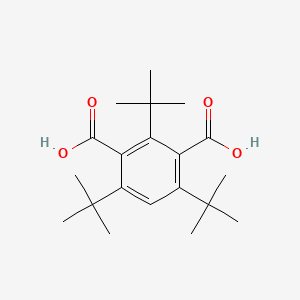

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
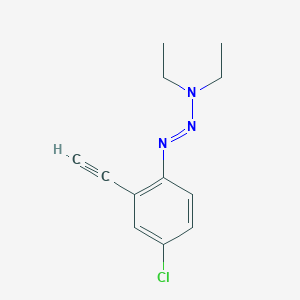
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
